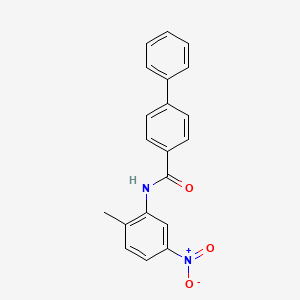
N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide involves complex chemical reactions starting from basic raw materials to obtain the desired compound. In a study reported by Moreno-Fuquen et al. (2021), the synthesis of a similar compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, was achieved using guanidinium nitrate salt and the corresponding enaminone, showcasing the intricate steps involved in the synthesis process of these complex molecules (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Molecular Structure Analysis
The molecular structure of compounds like N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide is characterized using advanced techniques such as X-ray diffraction analysis. The study by Moreno-Fuquen et al. (2021) utilized X-ray diffraction to reveal important interactions within the molecule, such as those between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings, providing insights into the molecular structure of these compounds (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide can be complex, involving various interactions and transformations. For instance, the compound synthesized by Moreno-Fuquen et al. (2021) showed crystalline ordering in layers by the stacking of rings through interactions of the π-π type, highlighting the chemical interactions and potential reactivity of these compounds (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Scientific Research Applications
Anticancer Applications
Research on similar nitro-substituted compounds has shown potential in anticancer applications. For instance, nitroxyl-labeled analogues of N,N:N',N':N",N"-tri-1,2-ethanediylphosphoric triamide (TEPA) exhibit therapeutic indexes significantly higher than their predecessors, suggesting the role of nitro groups in enhancing anticancer activity (Sosnovsky, Rao, & Li, 1986). This highlights the potential of nitro-substituted compounds like N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide in cancer research.
Antidepressant and Nootropic Agents
Compounds with specific structural features, such as nitro-substituted aryl rings, have been investigated for their antidepressant and nootropic (cognitive enhancement) activities. A study on Schiff's bases and 2-azetidinones of isonocotinyl hydrazone showed that substitutions on the aryl ring could significantly affect these biological activities (Thomas, Nanda, Kothapalli, & Hamane, 2016). This suggests that the structural motif of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide may offer a framework for exploring similar therapeutic applications.
Antidiabetic Potential
A study evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic potential, demonstrating significant inhibitory activity against α-glucosidase and α-amylase enzymes. The research suggested that such compounds could be promising for developing new antidiabetic agents (Thakal, Singh, & Singh, 2020). This points to the possible interest in studying N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide for similar biological activities.
Molecular Structure and Drug Design
A detailed study on the crystal structure, spectroscopic, and electronic properties of a similar compound aimed at drug design against chronic myelogenous leukemia (CML) underscores the importance of structural and electronic characterization in developing new therapeutic agents (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021). Such research can provide a foundational understanding necessary for exploring the applications of N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide in drug design.
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-7-12-18(22(24)25)13-19(14)21-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIHIQJPMRKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-4-biphenylcarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)


![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)